molecular formula C15H14N2O4 B12285298 2-(Cbz-amino)-2-(2-pyridyl)acetic Acid

2-(Cbz-amino)-2-(2-pyridyl)acetic Acid

Cat. No.: B12285298
M. Wt: 286.28 g/mol
InChI Key: JQTFSPKCNALZLO-UHFFFAOYSA-N
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Description

2-(Cbz-amino)-2-(2-pyridyl)acetic Acid: is an organic compound that features a carbobenzoxy (Cbz) protected amino group and a pyridyl group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cbz-amino)-2-(2-pyridyl)acetic Acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a carbobenzoxy (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the Pyridyl Group: The pyridyl group is introduced through a nucleophilic substitution reaction.

    Coupling Reaction: The protected amino group and the pyridyl group are coupled to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Cbz-amino)-2-(2-pyridyl)acetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The pyridyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Oxides of the pyridyl group.

    Reduction Products: Amines and other reduced derivatives.

    Substitution Products: Substituted pyridyl derivatives.

Scientific Research Applications

2-(Cbz-amino)-2-(2-pyridyl)acetic Acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a drug candidate or as a precursor for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty compounds.

Mechanism of Action

The mechanism of action of 2-(Cbz-amino)-2-(2-pyridyl)acetic Acid involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Cbz-amino)-2-(3-pyridyl)acetic Acid: Similar structure but with the pyridyl group in a different position.

    2-(Cbz-amino)-2-(4-pyridyl)acetic Acid: Another positional isomer with the pyridyl group in the 4-position.

Uniqueness

2-(Cbz-amino)-2-(2-pyridyl)acetic Acid is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

2-(phenylmethoxycarbonylamino)-2-pyridin-2-ylacetic acid

InChI

InChI=1S/C15H14N2O4/c18-14(19)13(12-8-4-5-9-16-12)17-15(20)21-10-11-6-2-1-3-7-11/h1-9,13H,10H2,(H,17,20)(H,18,19)

InChI Key

JQTFSPKCNALZLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=N2)C(=O)O

Origin of Product

United States

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